molecular formula C14H11N3O B046511 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide CAS No. 114263-91-1

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Cat. No. B046511
M. Wt: 237.26 g/mol
InChI Key: NUANCZXBBJMKOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide (DTAO) is a heterocyclic organic compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. DTAO is a versatile compound that can be synthesized using various methods, and its unique chemical properties make it an attractive candidate for a wide range of applications.

Mechanism Of Action

The mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide is not fully understood, but studies have suggested that it may act by inducing apoptosis in cancer cells through the activation of caspase enzymes. It has also been suggested that 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide may exert its antitumor effects by inhibiting the activity of topoisomerase enzymes, which are involved in DNA replication and repair.

Biochemical And Physiological Effects

Studies have shown that 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has a low toxicity profile and is well-tolerated in vivo. It has been found to have no significant effects on body weight, food intake, or organ weight in animal studies. Additionally, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been found to have no significant effects on liver and kidney function, as well as on hematological parameters.

Advantages And Limitations For Lab Experiments

One of the main advantages of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide is its versatility, as it can be synthesized using various methods and can be used in a wide range of applications. Additionally, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has a high degree of purity, making it suitable for use in laboratory experiments. However, one limitation of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide is its low solubility in water, which can make it difficult to use in certain applications.

Future Directions

There are several potential future directions for research on 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide. One area of interest is the development of novel 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide derivatives with improved properties, such as increased solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide and its potential applications in the treatment of various diseases. Finally, the development of new methods for the synthesis of 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide could lead to more efficient and cost-effective production of this compound.

Synthesis Methods

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide can be synthesized using a variety of methods, including the reaction of diphenylamine with sodium azide, followed by oxidation with hydrogen peroxide. The reaction yields 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide with a high degree of purity, making it suitable for use in various applications. Other methods of synthesis include the reaction of diphenylamine with nitrous acid, and the reaction of diphenylamine with triethylamine and sodium nitrite.

Scientific Research Applications

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been found to exhibit antitumor, antibacterial, and antifungal activities. It has also been shown to have potential as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. Additionally, 1,5-Diphenyl-1H-1,2,3-triazole 3-oxide has been found to possess antioxidant properties, which make it a potential candidate for use in the treatment of oxidative stress-related diseases.

properties

CAS RN

114263-91-1

Product Name

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

1-oxido-3,4-diphenyltriazol-1-ium

InChI

InChI=1S/C14H11N3O/c18-16-11-14(12-7-3-1-4-8-12)17(15-16)13-9-5-2-6-10-13/h1-11H

InChI Key

NUANCZXBBJMKOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C[N+](=NN2C3=CC=CC=C3)[O-]

Canonical SMILES

C1=CC=C(C=C1)C2=C[N+](=NN2C3=CC=CC=C3)[O-]

synonyms

1,5-Diphenyl-1H-1,2,3-triazole 3-oxide

Origin of Product

United States

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